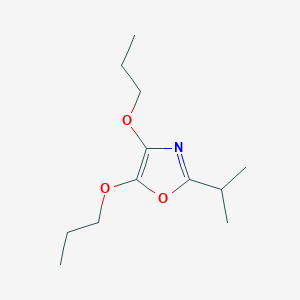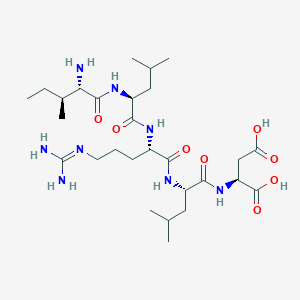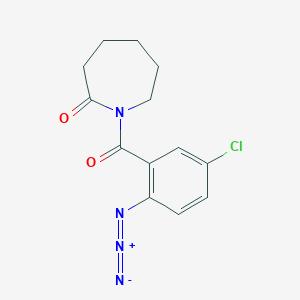![molecular formula C30H37N3 B14225971 2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene CAS No. 745024-77-5](/img/structure/B14225971.png)
2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene is an organic compound with the molecular formula C24H29N3. This compound is characterized by the presence of azido and bis(2,6-di(propan-2-yl)phenyl) groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene typically involves the azidation of a precursor compound, such as 2,6-diisopropylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired azido compound. The general synthetic route can be summarized as follows:
Starting Material: 2,6-diisopropylaniline
Reaction: The aniline derivative is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of industrial reactors, precise control of reaction conditions, and efficient purification techniques to obtain high yields of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-azido-1,3-di(propan-2-yl)benzene
- 2,6-diisopropylphenylazide
- 1-azido-2,6-diisopropylbenzene
Uniqueness
2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene is unique due to the presence of two bulky 2,6-di(propan-2-yl)phenyl groups, which can influence its reactivity and steric properties. This makes it distinct from other azido compounds and can lead to different reaction outcomes and applications.
Eigenschaften
CAS-Nummer |
745024-77-5 |
|---|---|
Molekularformel |
C30H37N3 |
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene |
InChI |
InChI=1S/C30H37N3/c1-18(2)22-12-9-13-23(19(3)4)28(22)26-16-11-17-27(30(26)32-33-31)29-24(20(5)6)14-10-15-25(29)21(7)8/h9-21H,1-8H3 |
InChI-Schlüssel |
SAUCZMJNTMAKPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C(=CC=C2)C3=C(C=CC=C3C(C)C)C(C)C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B14225900.png)

![Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone](/img/structure/B14225923.png)
![2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro-](/img/structure/B14225930.png)
![3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one](/img/structure/B14225937.png)

![1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one](/img/structure/B14225942.png)

![4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B14225946.png)
![2,7-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14225956.png)
![N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide](/img/structure/B14225967.png)
